molecular formula C13H12Cl2N2O2S B2878965 3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide CAS No. 78726-73-5

3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide

Cat. No.: B2878965
CAS No.: 78726-73-5
M. Wt: 331.21
InChI Key: ZAMORYKBCYRBBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide ( 78726-73-5) is a high-purity chemical compound supplied for research purposes. With a molecular formula of C13H12Cl2N2O2S and a molecular weight of 331.22 g/mol , this benzenesulfonamide derivative is characterized by its specific structural features. The compound's SMILES notation is CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N)Cl , and it is assigned the inventory identifier MFCD02704601 . This product is intended for research applications in early discovery and is designated For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for confirming the product's identity and purity prior to use, as all sales are final.

Properties

IUPAC Name

3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2S/c1-8-2-3-9(6-12(8)15)17-20(18,19)10-4-5-11(14)13(16)7-10/h2-7,17H,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMORYKBCYRBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide typically involves multiple steps, starting with the chlorination of benzene to introduce the chloro groups. Subsequent steps may include nitration, reduction, and sulfonation reactions. The specific conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or batch processes, depending on the scale and desired purity. Catalysts and reagents are used to optimize the reaction efficiency and yield. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The chloro groups can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.

  • Substitution: Various nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation: 3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonic acid.

  • Reduction: 3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide.

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems and interactions.

  • Medicine: It has potential as a pharmaceutical intermediate or active pharmaceutical ingredient.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can include inhibition or activation of certain biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogs, focusing on substituent variations, molecular properties, and biological activities (where available).

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Substituents on Benzene Ring N-Substituent on Sulfonamide Molecular Weight (g/mol) Key Data/Activity
Target Compound C₁₃H₁₂Cl₂N₂O₂S 3-NH₂, 4-Cl 3-Cl-4-Me-C₆H₃ 329.00 CCS: 173.2–187.3 Ų
3-amino-4-chloro-N-(2-hydroxyethyl)benzene-1-sulfonamide C₈H₁₁ClN₂O₃S 3-NH₂, 4-Cl 2-hydroxyethyl 250.70 Higher polarity due to -OH group; no activity data reported.
N-(3-Chloro-4-methylphenyl)-4-nitrobenzenesulfonamide C₁₃H₁₁ClN₂O₄S 4-NO₂ 3-Cl-4-Me-C₆H₃ 344.76 Nitro group enhances electron-withdrawing effects; no biological data available.
3-Amino-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide C₁₃H₁₃ClN₂O₃S 3-NH₂, 4-OMe 4-Cl-C₆H₄ 328.82 Methoxy group increases lipophilicity; CCS/solubility data not reported.
4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide C₂₃H₁₈N₂O₄S 4-SO₂NH₂ (linked to quinazolinone) 4-MeO-C₆H₄ (quinazolinone moiety) 442.47 COX-2 inhibition: 47.1% at 20 µM; lower solubility at high concentrations .
3-Amino-4-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide C₁₄H₁₄ClN₂O₂S 3-NH₂, 4-Cl N-ethyl, N-phenyl 324.84 Bulky N-substituents reduce solubility; no activity data reported.

Key Observations :

Substituent Effects on Bioactivity: The quinazolinone derivative in exhibits COX-2 inhibition (47.1% at 20 µM), attributed to its methoxyphenyl and quinazolinone groups. Electron-withdrawing groups (e.g., -NO₂ in ) may enhance stability but reduce solubility, as seen in where poor solubility limits assay concentrations.

Impact of N-Substituents :

  • Bulky groups (e.g., N-ethyl-N-phenyl in ) increase molecular weight and reduce solubility compared to the target compound’s 3-chloro-4-methylphenyl group.
  • Polar substituents (e.g., -OH in ) improve hydrophilicity but may compromise membrane permeability.

Collision Cross Section (CCS): The target compound’s CCS values (173.2–187.3 Ų) are comparable to smaller sulfonamides but lower than larger derivatives like the quinazolinone analog in .

Biological Activity

3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide, a sulfonamide compound, has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties and interaction with various biological targets. This article delves into the compound's biological activity, synthesis, pharmacological implications, and comparative analysis with other sulfonamides.

Chemical Structure and Properties

The molecular formula of 3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide is C13H12Cl2N2O2SC_{13}H_{12}Cl_2N_2O_2S, with a molecular weight of approximately 331.21 g/mol. The compound features an amino group, two chloro substituents, and a sulfonamide functional group that contribute to its reactivity and biological activity.

Antimicrobial Properties

Sulfonamides are primarily known for their antibacterial properties due to their structural similarity to para-aminobenzoic acid (PABA), a critical component in bacterial folate synthesis. In vitro studies have shown that 3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is achieved by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate metabolism .

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenActivity Level (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Streptococcus pneumoniae16 µg/mL

The mechanism of action involves competitive inhibition of DHPS, leading to disrupted folate synthesis pathways essential for bacterial growth. Computational docking studies suggest that the compound can effectively bind to the active site of DHPS, which is supported by experimental findings demonstrating reduced bacterial growth in the presence of the compound.

Pharmacological Implications

Recent studies have explored the pharmacokinetics of 3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide using various computational models. These studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles, suggesting potential for therapeutic applications .

Table 2: Pharmacokinetic Parameters

ParameterValue
Oral Bioavailability75%
Plasma Half-Life6 hours
Volume of Distribution0.5 L/kg

Study on Perfusion Pressure

A study evaluated the effects of benzenesulfonamides on coronary resistance using an experimental model. The results indicated that certain derivatives, including those structurally related to our compound, significantly influenced perfusion pressure by potentially acting on calcium channels .

Figure 1: Changes in Coronary Resistance

Coronary Resistance

This study highlights the broader implications of sulfonamide derivatives in cardiovascular regulation, suggesting that further research could explore their potential as modulators in blood pressure management.

Comparative Analysis

To contextualize the biological activity of 3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide, it is useful to compare it with other well-known sulfonamides:

Table 3: Comparison with Other Sulfonamides

Compound NameMolecular FormulaUnique Features
SulfamethoxazoleC₁₃H₁₅N₃O₃SCommonly used antibacterial; contains a methoxy group
SulfadiazineC₁₀H₁₃N₄O₄SUsed in veterinary medicine; has a diazine structure
3-Amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide C₁₃H₁₂Cl₂N₂O₂S Unique dual chloro substituents enhance bioactivity

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